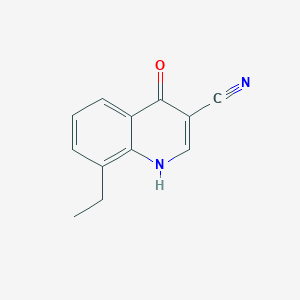
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of benzofuran, a bicyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated benzofuran derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
- 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine
- 2-(2,3-Dihydrobenzofuran-7-yl)ethanol
- 2-(2,3-Dihydrobenzofuran-7-yl)acetic acid
Uniqueness
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other derivatives.
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
2-(2,3-dihydro-1-benzofuran-7-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-6-4-8-2-1-3-9-5-7-12-10(8)9;/h1-3H,4-7,11H2;1H |
InChIキー |
CGYDLQWWIDQMAB-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=CC=C2CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




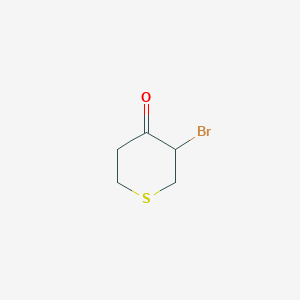
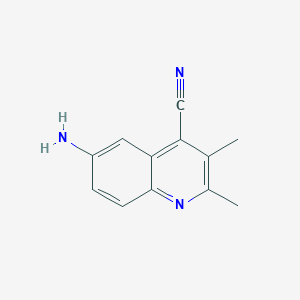
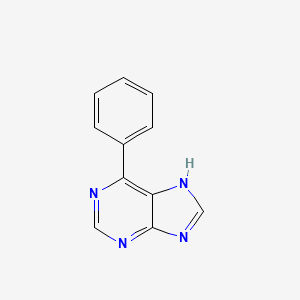

![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)
![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)

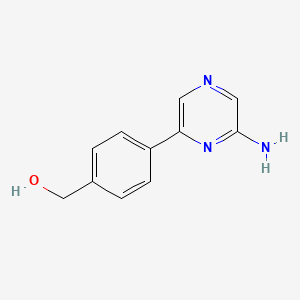
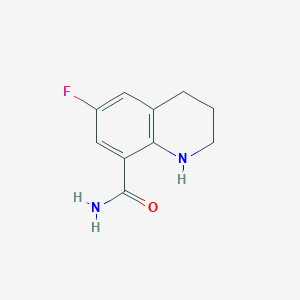

![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)
